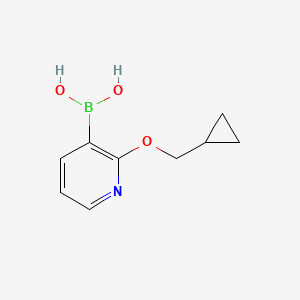

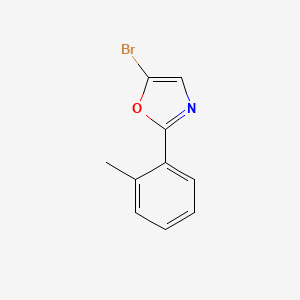

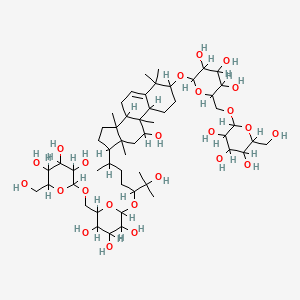

![molecular formula C39H44ClNO9 B1431332 31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone CAS No. 86825-88-9](/img/structure/B1431332.png)

31-Chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone

Overview

Description

Ansamycin antibiotic. Antibacterial and antifungal.

CID 73698824 is a natural product found in Streptomyces griseosporeus, Streptomyces, and Streptomyces diastatochromogenes with data available.

Scientific Research Applications

Antibiotic Production

Naphthomycin B is known for its role as an antibiotic produced by strains of Streptomyces. It exhibits activity against gram-positive bacteria and fungi . The compound’s potential in combating bacterial infections makes it a subject of interest in pharmaceutical research, especially in the search for new antibiotics to address drug-resistant pathogens.

Agricultural Disease Management

In agriculture, Naphthomycin B can be utilized for its antimicrobial properties to inhibit plant pathogens and promote plant growth . This application is particularly valuable in the development of biopesticides that can protect crops without the environmental impact associated with synthetic chemicals.

Biotechnological Applications

The biotechnological sector benefits from Naphthomycin B through the production of bioactive compounds by endophytic microbes . These compounds have applications in various industries, including medicine, agriculture, and environmental science, offering a sustainable alternative to chemical synthesis.

Environmental Bioremediation

Naphthomycin B-producing microbes can play a role in environmental bioremediation processes. They have the potential to contribute to the degradation of pollutants and the detoxification of contaminated sites . This application is crucial for maintaining ecological balance and mitigating the impact of industrial activities.

Nanotechnology

In the field of nanotechnology, Naphthomycin B could be explored for the synthesis of nanoparticles. These nanoparticles have diverse applications, including in medicine for targeted drug delivery and in environmental science for pollution treatment .

Industrial Processes

Naphthomycin B is also relevant in industrial processes, particularly in the synthesis of enzymes and other bioactive metabolites by microbial endophytes . These substances are essential for various industrial applications, such as in the food and pharmaceutical industries.

Mechanism of Action

Target of Action

Naphthomycin B is an ansamycin antibiotic that exhibits antimicrobial and antineoplastic activities It is known that ansamycins, the class of antibiotics to which naphthomycin b belongs, generally target bacterial rna polymerase .

Mode of Action

The exact mode of action of Naphthomycin B is currently unknown . It is known that ansamycins, including naphthomycin b, inhibit bacterial growth . They typically do this by forming a complex with bacterial RNA polymerase, thereby inhibiting RNA synthesis .

Biochemical Pathways

The biosynthesis of Naphthomycin B starts from 3-amino-5-hydroxy-benzoic acid (AHBA) . The compound undergoes a series of transformations, including intramolecular [2 + 2] cycloaddition , to form the final structure of Naphthomycin B .

Result of Action

Naphthomycin B has been tested for cytotoxicity against selected human cancer cell lines and showed moderate activity, with IC 50 values ranging from 10.6 μM to 32.5 μM . This suggests that Naphthomycin B may have potential applications in cancer therapy.

Action Environment

The action of Naphthomycin B can be influenced by various environmental factors. For instance, the production of Naphthomycin B is carried out by endophytic Streptomyces strains , which live inside plant tissues The specific plant host and its environment could potentially influence the production and activity of Naphthomycin B.

properties

IUPAC Name |

31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCKEFYXCGUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B1431261.png)

![[4-(dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-1-yl)phenyl]amine](/img/structure/B1431272.png)